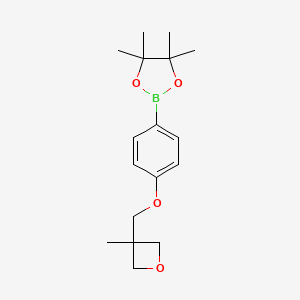
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acid derivatives are significant in organic synthesis reactions due to their unique structure and biological activity. They are widely used in carbon-carbon coupling and carbon-hetero coupling reactions .
Vorbereitungsmethoden
The synthesis of 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The structure of the compound is confirmed by techniques such as FTIR, 1H and 13C NMR, and MS . Industrial production methods for boronic acid derivatives often involve similar synthetic routes, ensuring the compound’s stability and purity.
Analyse Chemischer Reaktionen
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles. The major products formed are substituted boronic acid derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atom, leading to different boronic acid derivatives.
Coupling Reactions: The compound is a significant intermediate in Suzuki coupling reactions, forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki coupling reactions.
Biology: Its unique structure and biological activity make it useful in studying biological processes.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane include other boronic acid derivatives such as:
Phenylboronic Acid: Used in similar coupling reactions but lacks the unique structure of the title compound.
Pinacolborane: Another boronic acid derivative used in organic synthesis but with different reactivity and applications.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: Similar structure but with a bromine atom instead of the oxetane group, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Eigenschaften
Molekularformel |
C17H25BO4 |
|---|---|
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[4-[(3-methyloxetan-3-yl)methoxy]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)13-6-8-14(9-7-13)20-12-17(5)10-19-11-17/h6-9H,10-12H2,1-5H3 |
InChI-Schlüssel |
VNSRZJHLLOEBQX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3(COC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



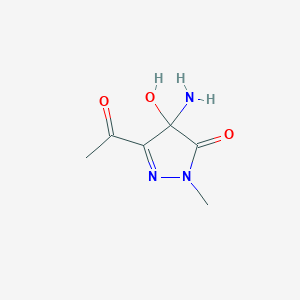
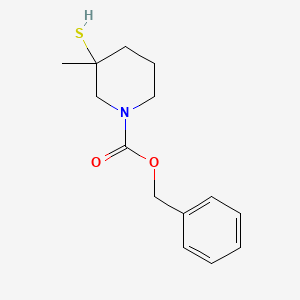
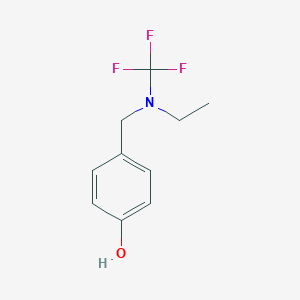
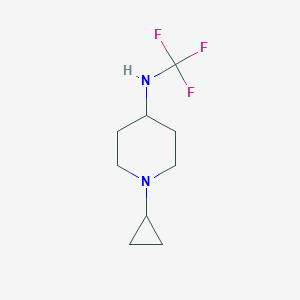

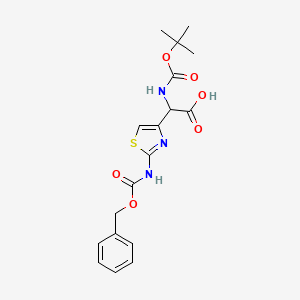
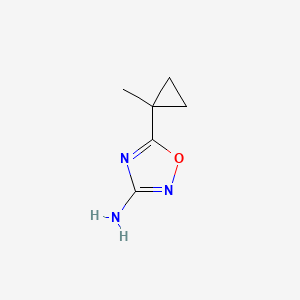
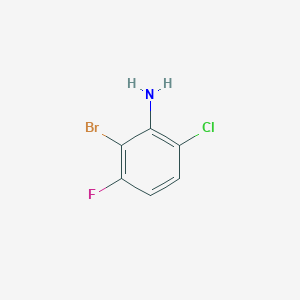
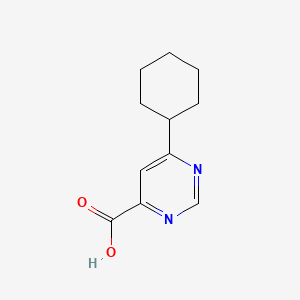

![1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate](/img/structure/B13970898.png)


